Fosifloxuridine Nafalbenamide

Description

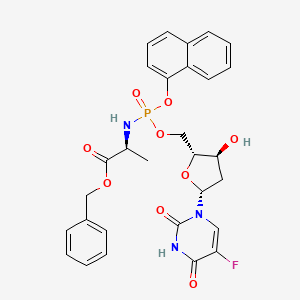

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-[[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN3O9P/c1-18(28(36)39-16-19-8-3-2-4-9-19)32-43(38,42-24-13-7-11-20-10-5-6-12-21(20)24)40-17-25-23(34)14-26(41-25)33-15-22(30)27(35)31-29(33)37/h2-13,15,18,23,25-26,34H,14,16-17H2,1H3,(H,32,38)(H,31,35,37)/t18-,23-,25+,26+,43?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOWRMNRHMERIO-ZVAHOJSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332837-31-6 | |

| Record name | Fosifloxuridine nafalbenamide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332837316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosifloxuridine nafalbenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fosifloxuridine nafalbenamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YO6QT3SZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fosifloxuridine Nafalbenamide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosifloxuridine Nafalbenamide (NUC-3373) is a novel phosphoramidate-based prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP), the active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Developed to overcome the pharmacological limitations of 5-FU, this compound demonstrates a distinct mechanism of action characterized by efficient intracellular delivery of the active metabolite, potent inhibition of its primary target, and the induction of secondary anti-tumor pathways. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Enhanced Thymidylate Synthase Inhibition

The principal mechanism of action of this compound is the potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] By inhibiting TS, this compound leads to a depletion of the thymidine triphosphate (TTP) pool, which in turn disrupts DNA synthesis and induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Enhanced Intracellular Activation and Bioavailability

This compound is designed as a ProTide, a technology that masks the negative charge of the monophosphate group with a phosphoramidate moiety. This structural modification confers several key advantages over conventional fluoropyrimidines like 5-FU:

-

Increased Lipophilicity and Passive Diffusion: The phosphoramidate moiety renders the molecule more lipophilic, allowing it to bypass the need for nucleoside transporters for cellular entry and instead accumulate in cancer cells via passive diffusion.[2]

-

Direct Intracellular Conversion to Active Metabolite: Once inside the cell, the phosphoramidate group is cleaved, directly releasing the active monophosphate form, FUDR-MP. This circumvents the multi-step and often rate-limiting enzymatic activation required for 5-FU.[2]

-

Resistance to Degradation: this compound is resistant to degradation by dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU. This resistance contributes to a significantly longer plasma half-life and potentially reduced systemic toxicity.[2]

The culmination of these advantages is a substantially higher intracellular concentration of the active metabolite, FUDR-MP, compared to that achieved with equimolar doses of 5-FU.[1]

Quantitative Data

The following tables summarize the available quantitative data comparing this compound (NUC-3373) with 5-fluorouracil (5-FU).

| Parameter | NUC-3373 | 5-FU | Reference |

| Plasma Half-life | ~10 hours | 8-14 minutes | [2] |

| Intracellular FUDR-MP Generation | Significantly higher | Lower | [1] |

| Cell Line | NUC-3373 IC50 | 5-FU IC50 | Reference |

| HCT116 | Data not available | Data not available | |

| SW480 | Data not available | Data not available |

Note: While specific IC50 values for NUC-3373 in colorectal cancer cell lines were used to determine sub-IC50 doses for experiments, the exact values were not reported in the reviewed literature.

A study on 5'-substituted FdUMP analogs reported an IC50 value for FdUMP against recombinant human thymidylate synthase.

| Compound | IC50 (μM) | Reference |

| FdUMP | 1.13 | [3] |

Experimental Protocols

Cell Culture and Reagents (from Bré et al., 2023) [1]

-

Cell Lines: Human colorectal cancer cell lines HCT116 and SW480 were utilized.

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum and 1% (v/v) Penicillin/Streptomycin at 37°C in a 5% CO2 atmosphere.

-

Reagents: NUC-3373 was provided by NuCana plc. 5-FU, uridine, and thymidine were obtained from Sigma Aldrich. NUC-3373 and 5-FU were dissolved in DMSO, while uridine and thymidine were dissolved in distilled water.

Western Blot for Thymidylate Synthase Ternary Complex Formation [1]

-

Principle: The binding of FUDR-MP to thymidylate synthase in the presence of the cofactor 5,10-methylenetetrahydrofolate forms a stable ternary complex. This complex can be visualized by Western blot as a shift in the molecular weight of the TS protein.

-

Methodology: HCT116 and SW480 cells were treated with sub-IC50 doses of NUC-3373 or 5-FU. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. The expression of free TS and the ternary complex was detected using an antibody specific for thymidylate synthase.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intracellular Metabolite Analysis [1]

-

Principle: LC-MS is used to separate and quantify the intracellular concentrations of NUC-3373, 5-FU, and their respective metabolites, including FUDR-MP.

-

Methodology: Following treatment with NUC-3373 or 5-FU, cells were harvested, and intracellular metabolites were extracted. The extracts were then analyzed by a validated LC-MS method to determine the concentrations of the compounds of interest.

Secondary Mechanisms of Action

Beyond its primary role as a thymidylate synthase inhibitor, this compound elicits additional anti-tumor effects through the induction of cellular stress and immunomodulation.

Induction of Endoplasmic Reticulum Stress

Preclinical studies have shown that this compound induces endoplasmic reticulum (ER) stress in colorectal cancer cells.[4][5][6] This is evidenced by the upregulation of the ER chaperone protein BiP (Binding Immunoglobulin Protein), a key indicator of the unfolded protein response (UPR).[4] The formation of the TS ternary complex has been identified as a necessary step for the induction of this ER stress.[7]

Experimental Protocols

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis [4]

-

Principle: TEM is used to visualize changes in the ultrastructure of cellular organelles, such as the ER, in response to drug treatment.

-

Methodology: Colorectal cancer cells were treated with NUC-3373, thapsigargin (a known ER stress inducer), or tunicamycin. The cells were then fixed, embedded, and sectioned for examination by TEM to assess changes in ER morphology, such as dilation or lengthening.

Western Blot for BiP Expression [4]

-

Principle: The expression level of the ER stress marker BiP is quantified by Western blot.

-

Methodology: Whole-cell lysates from treated and untreated cells were subjected to SDS-PAGE and immunoblotted with an antibody specific for BiP.

RT-qPCR for CHOP Gene Expression [5]

-

Principle: The expression of the pro-apoptotic gene CHOP, which is induced during prolonged ER stress, is measured by reverse transcription-quantitative polymerase chain reaction.

-

Methodology: RNA was extracted from treated cells, reverse transcribed to cDNA, and the expression of CHOP mRNA was quantified by qPCR using specific primers.

Immunogenic Cell Death

This compound has been shown to promote immunogenic cell death (ICD) through the release of damage-associated molecular patterns (DAMPs).[7] This process can enhance the recognition and elimination of tumor cells by the immune system. Key DAMPs released in response to NUC-3373 treatment include:

-

Calreticulin (CRT): Translocation to the cell surface, acting as an "eat-me" signal for phagocytes.[7]

-

High Mobility Group Box 1 (HMGB1): Active release from the nucleus.[7]

Experimental Protocols

Flow Cytometry for Calreticulin Surface Exposure [7]

-

Principle: The presence of calreticulin on the outer leaflet of the plasma membrane is detected and quantified by flow cytometry using a fluorescently labeled antibody.

-

Methodology: Cells treated with NUC-3373 were stained with an antibody against calreticulin and analyzed by flow cytometry to measure the percentage of cells with surface CRT expression.

Fluorescence Microscopy for HMGB1 Release [7]

-

Principle: The translocation and release of HMGB1 from the nucleus is visualized by immunofluorescence microscopy.

-

Methodology: Treated cells were fixed, permeabilized, and stained with an antibody against HMGB1. The subcellular localization of HMGB1 was then observed using a fluorescence microscope.

Visualizing the Mechanism of Action

To further elucidate the complex mechanisms of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Core mechanism of action of this compound.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

This compound represents a significant advancement in fluoropyrimidine-based chemotherapy. Its innovative ProTide design enables a more efficient and targeted delivery of the active anti-cancer metabolite, FUDR-MP, leading to superior inhibition of thymidylate synthase compared to 5-FU. Furthermore, the induction of secondary anti-tumor pathways, including endoplasmic reticulum stress and immunogenic cell death, contributes to its overall efficacy. The favorable pharmacokinetic profile and distinct safety profile observed in clinical trials further underscore its potential as a valuable therapeutic agent in the treatment of solid tumors. This technical guide provides a comprehensive overview of the current understanding of the multifaceted mechanism of action of this compound, offering a valuable resource for the scientific and drug development communities.

References

- 1. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. nucana.com [nucana.com]

- 6. nucana.com [nucana.com]

- 7. aacrjournals.org [aacrjournals.org]

NUC-3373 as a thymidylate synthase inhibitor

An In-depth Technical Guide to NUC-3373: A Targeted Thymidylate Synthase Inhibitor

Introduction

Thymidylate synthase (TS) is a critical enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[1][2][3][4] Its pivotal role in cell proliferation has established it as a key target for anticancer therapies.[1][3] For decades, fluoropyrimidines, most notably 5-fluorouracil (5-FU), have been the cornerstone of treatment for various solid tumors by inhibiting TS.[5][6] However, the clinical utility of 5-FU is hampered by significant limitations, including rapid degradation by dihydropyrimidine dehydrogenase (DPD), reliance on cellular transporters for uptake, a complex multi-step intracellular activation process, and the production of toxic metabolites that lead to dose-limiting side effects.[1][6][7]

NUC-3373 is a novel phosphoramidate nucleotide analogue of 5-fluorodeoxyuridine (FUDR) developed using ProTide technology.[5][7] It is engineered to bypass the key resistance mechanisms and metabolic disadvantages associated with 5-FU, thereby aiming to provide a more effective and safer therapeutic option for cancer patients.[5][6][7][8][9] This guide provides a comprehensive overview of NUC-3373, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

Core Mechanism of Action

NUC-3373 is a pre-activated form of the active anti-cancer metabolite fluorodeoxyuridine-monophosphate (FUDR-MP, also known as FdUMP).[6][10] Its design as a ProTide confers several key advantages over 5-FU. The phosphoramidate moiety protects the molecule from enzymatic breakdown in the plasma and allows it to enter cancer cells independently of nucleoside transporters.[7] Once inside the cell, the phosphoramidate group is cleaved, directly releasing high concentrations of the active FdUMP.[1]

This process circumvents several resistance mechanisms:

-

Bypasses DPD Degradation: Unlike 5-FU, of which over 85% can be rapidly catabolized by DPD in the liver, NUC-3373 is resistant to this breakdown, increasing its bioavailability.[5][7]

-

Independent of Cellular Transporters: NUC-3373 does not require nucleobase transporters to enter cancer cells, overcoming a common resistance pathway.[2][7]

-

Direct Activation: It does not rely on phosphorylation by thymidine kinase (TK) for activation, another step where resistance can develop.[2][7]

The released FdUMP potently inhibits thymidylate synthase, leading to a depletion of the dTMP pool necessary for DNA synthesis.[1] This "thymineless death" induces DNA damage, cell cycle arrest in the S phase, and ultimately, apoptosis.[1][5][11] Furthermore, NUC-3373-induced DNA damage promotes the release of damage-associated molecular patterns (DAMPs), which can potentiate an anti-tumor immune response.[1][12] A key differentiator from 5-FU is that NUC-3373 does not generate significant levels of the toxic metabolite fluorouridine triphosphate (FUTP), which is incorporated into RNA and is associated with myelosuppression and gastrointestinal toxicity.[5][11][13] It also avoids the formation of fluoro-beta-alanine (FBAL), linked to hand-foot syndrome.[6][14]

Quantitative Data Summary

Preclinical Data

NUC-3373 has demonstrated superior potency and a more targeted mechanism of action compared to 5-FU in preclinical studies. It generates significantly higher intracellular levels of the active metabolite FdUMP while avoiding the production of key toxic metabolites.[5][9][11]

| Parameter | NUC-3373 | 5-FU | Key Findings | Reference |

| Cytotoxicity | Up to 330x more potent | - | Greater activity across multiple cancer cell lines (colorectal, lung, ovarian, etc.). | [9][15] |

| Intracellular FdUMP | 363x higher levels | - | Rapid and efficient generation of the active anti-cancer metabolite. | [9] |

| TS Inhibition | More potent | Less potent | 0.1 µM NUC-3373 achieved the same TS binding as 10 µM 5-FU in HCT116 cells. | [11] |

| Intracellular FUTP | Not detectable | Detected | Avoids the generation of the RNA-damaging toxic metabolite. | [11][13] |

| DPD Degradation | Unaffected | Significantly degraded | Resistant to the major catabolic pathway of 5-FU. | [9] |

| Tumor Growth Inhibition | 47% | 25% | Greater inhibition in colorectal cancer xenografts at equimolar doses. | [9] |

Clinical Pharmacokinetics (PK) & Pharmacodynamics (PD)

Phase 1 studies have confirmed that NUC-3373 has a favorable pharmacokinetic and pharmacodynamic profile in patients with advanced solid tumors.[8]

| Parameter | NUC-3373 | 5-FU | Key Findings | Reference |

| Plasma Half-life | ~9.7-10 hours | 8-14 minutes | Prolonged half-life allows for more convenient, shorter infusion times (e.g., 2 hours vs. 46 hours). | [1][6][13] |

| Intracellular FdUMP | High levels detected | Low levels generated | Detected in cells 5 minutes post-infusion and sustained for over 48 hours. | |

| TS Inhibition | Confirmed in patients | - | Effectively binds and inhibits the target enzyme in a clinical setting. | |

| Toxic Metabolites | FBAL or dhFU not generated | Generated | Favorable safety profile by avoiding key toxic metabolites. | |

| Dosing Schedule | Weekly or alternate-weekly | Continuous infusion | MTD defined as 2500 mg/m² weekly. | [7][8] |

Clinical Efficacy & Safety

NUC-3373 has been evaluated as a monotherapy and in combination with other agents in multiple clinical trials, showing encouraging signals of anti-cancer activity and a manageable safety profile.[1]

| Study (Combination) | Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Safety Findings | Reference |

| NuTide:301 (Monotherapy) | Advanced Solid Tumors | 59 | Best response: Stable Disease | - | Well-tolerated. DLTs: Grade 3 transaminitis, Grade 2 headache, Grade 3 hypotension. | [8] |

| NuTide:302 (with LV ± Oxaliplatin/Irinotecan) | Advanced CRC | 36 | Tumor shrinkage observed | Stable disease for up to 5 months | No neutropenia or hand-foot syndrome. No diarrhea or mucositis > Grade 2. | [6] |

| NuTide:303 Mod 1 (+ Pembrolizumab) | Advanced Solid Tumors (PD-(L)1 experienced) | 9 (evaluable) | 22% | 67% | Generally well-tolerated. Most common AEs: nausea, vomiting, diarrhea (mostly Grade 1/2). | [10] |

| NuTide:303 Mod 2 (+ Docetaxel) | Lung Cancer | 3 (evaluable) | - | Stable disease in 2 patients | Overlapping toxicity limited dose escalation of docetaxel. | [10] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of key experimental protocols used in the evaluation of NUC-3373.

Intracellular Metabolite Quantification by LC-MS

This protocol is used to measure the intracellular concentrations of NUC-3373, its active metabolite FdUMP, and the toxic metabolite FUTP.

-

Cell Culture and Treatment: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured under standard conditions. Cells are treated with sub-IC50 doses of NUC-3373 or 5-FU for specified time points (e.g., 6 hours).[5][16]

-

Metabolite Extraction: Cells are harvested, washed, and lysed. Intracellular metabolites are extracted using a solvent precipitation method (e.g., with methanol/acetonitrile).

-

LC-MS Analysis: The extracted metabolites are separated using liquid chromatography (LC) and detected and quantified by mass spectrometry (MS). A standard curve with known concentrations of each metabolite is used for absolute quantification.[5]

Thymidylate Synthase (TS) Inhibition Assay

This assay determines the extent to which NUC-3373 inhibits its target enzyme, TS.

-

Western Blot for TS-FdUMP Complex: This method assesses the amount of FdUMP bound to TS, which indicates target engagement.

-

Cell Treatment and Lysis: Cells are treated with NUC-3373 or 5-FU.[16]

-

Protein Extraction: Whole-cell lysates are prepared.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for TS. The FdUMP-TS complex migrates differently than unbound TS, allowing for visualization and quantification of the inhibited enzyme.[5][16]

-

-

Tritium Release Assay (Functional Assay): This method measures TS enzymatic activity directly.

-

Cell Incubation: Intact cells are incubated with a radiolabeled substrate precursor, such as [5-³H]deoxyuridine.[17]

-

Enzymatic Reaction: Inside the cell, the precursor is converted to [5-³H]dUMP. The TS-catalyzed conversion of this substrate to dTMP releases the tritium atom into the aqueous environment (as ³H₂O).[17]

-

Quantification: The amount of tritiated water is quantified, which is directly proportional to TS activity. The reduction in tritium release in drug-treated cells compared to controls indicates the level of TS inhibition.[17]

-

Cell Viability and Rescue Experiments

These assays evaluate the cytotoxic effects of NUC-3373 and confirm its mechanism of action.

-

Cell Viability Assay: Cells are seeded in multi-well plates and treated with a range of concentrations of NUC-3373 or 5-FU. After a set incubation period (e.g., 96 hours), cell viability is assessed using a method like the MTT assay, which measures metabolic activity. The concentration that inhibits 50% of cell growth (IC50) is calculated.

-

Rescue Experiment: To confirm that cytotoxicity is due to "thymineless death," a rescue experiment is performed. Cells are co-treated with NUC-3373 and an exogenous source of thymidine. If thymidine reverses the cytotoxic effect, it confirms that the drug's primary mechanism is the inhibition of dTMP synthesis.[5][16] In contrast, 5-FU-induced toxicity, which also involves RNA damage, is typically rescued by uridine supplementation.[5][16]

Clinical Trial Protocol Design

The clinical development of NUC-3373 has involved several study designs to assess its safety, pharmacokinetics, and efficacy.

-

Phase 1 (NuTide:301): This was a first-in-human, open-label, dose-escalation study.[8] It utilized a standard 3+3 design, where cohorts of 3 patients receive escalating doses of NUC-3373 until dose-limiting toxicities (DLTs) are observed. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[7]

-

Phase 1b/2 Modular Design (NuTide:303): This study uses an open-label, multi-arm, parallel cohort design to efficiently evaluate NUC-3373 in combination with different standard-of-care agents (e.g., pembrolizumab, docetaxel) in various tumor types.[10][18] Each combination is assessed in a separate module, which includes a dose-finding phase (Phase 1b) followed by a dose-expansion phase (Phase 2) to gather more extensive safety and efficacy data.[18]

Conclusion

NUC-3373 represents a rationally designed, second-generation thymidylate synthase inhibitor that leverages ProTide technology to overcome the well-documented limitations of 5-FU. Preclinical and clinical data have consistently shown that it generates higher intracellular concentrations of the active anti-cancer metabolite FdUMP, leading to more potent and sustained TS inhibition.[5][11] Its ability to bypass key resistance mechanisms and, crucially, avoid the generation of toxic metabolites like FUTP and FBAL, translates to a favorable safety profile with a lower incidence of the debilitating side effects associated with traditional fluoropyrimidines.[6]

While a recent Phase 2 study in second-line colorectal cancer did not meet its primary endpoint, NUC-3373 continues to be evaluated in other combinations and settings.[19][20] The encouraging signals of clinical activity, particularly in combination with immunotherapy, and its distinct, more targeted mechanism of action, support its continued investigation as a potential replacement for 5-FU in the treatment of solid tumors.[12][21]

References

- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medrxiv.org [medrxiv.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]

- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. | BioWorld [bioworld.com]

- 16. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Another NuCana Chemotherapy Fails to Improve Survival [synapse.patsnap.com]

- 20. onclive.com [onclive.com]

- 21. NuCana Announces Encouraging Initial Data from Phase 1b/2 [globenewswire.com]

The Pharmacokinetics and Pharmacodynamics of Fosifloxuridine Nafalbenamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosifloxuridine nafalbenamide, also known as NUC-3373, is a novel phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP) currently under clinical investigation. It is designed to overcome the limitations of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). By delivering the active metabolite, FUDR-MP, directly into cancer cells, this compound bypasses the key resistance mechanisms associated with 5-FU, such as transport, activation, and breakdown. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data. It includes a detailed examination of its mechanism of action, quantitative pharmacokinetic parameters, and summaries of key experimental protocols.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of colorectal and other solid tumors. However, its clinical utility is often hampered by a narrow therapeutic index and the development of resistance. This compound is a next-generation fluoropyrimidine designed to address these challenges. As a ProTide, it is a phosphoramidate-based prodrug that is readily taken up by tumor cells and is converted intracellularly to its active form, FUDR-MP.[1] This targeted delivery and activation mechanism is intended to result in higher intracellular concentrations of the active metabolite and a more favorable safety profile compared to 5-FU.[2]

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily driven by its potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair.[1][3]

Mechanism of Action

This compound is more lipophilic than 5-FU, allowing for passive diffusion across the cell membrane, thus bypassing the need for nucleoside transporters.[1] Once inside the cell, the phosphoramidate moiety is cleaved, releasing FUDR-MP, the active metabolite.[1] FUDR-MP binds to and inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate (TTP) and an increase in deoxyuridine monophosphate (dUMP).[1][3] This "thymineless death" results in DNA damage, cell cycle arrest, and ultimately, apoptosis of cancer cells.[1][4]

A key advantage of this compound is that it does not generate significant levels of fluorouridine triphosphate (FUTP), a metabolite of 5-FU that is incorporated into RNA and is associated with off-target toxicities.[1][4] The cytotoxicity induced by this compound can be rescued by the addition of exogenous thymidine, confirming that its primary mechanism of action is the inhibition of thymidylate synthase.[1][3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in clinical studies, demonstrating favorable properties compared to 5-FU.

Human Pharmacokinetic Data

A Phase 1 study in patients with advanced solid tumors showed that this compound has a favorable pharmacokinetic profile with dose-proportionality and a prolonged half-life compared to 5-FU.[2] The maximum tolerated dose and recommended Phase II dose was determined to be 2500 mg/m² administered weekly.[2]

The following table summarizes the pharmacokinetic parameters of this compound in patients with metastatic colorectal cancer from the NuTide:302 study.

| Parameter | Value (Coefficient of Variation, %) |

| Cmax (ng/mL) | 149.0 (68) |

| Elimination half-life (hours) | 5.1 (25) |

| Volume of distribution (L) | 174 (45) |

| Clearance (L/hour) | 27.0 (49) |

| Table 1: Pharmacokinetic parameters of this compound in patients with metastatic colorectal cancer.[5] |

Experimental Protocols

In Vitro Analysis of Intracellular Activation and Thymidylate Synthase Inhibition

This protocol describes the methodology used to assess the intracellular activation of this compound and its effect on thymidylate synthase in human colorectal cancer cell lines.[1][4]

Objective: To quantify the intracellular levels of the active metabolite FdUMP and assess the inhibition of thymidylate synthase following treatment with this compound compared to 5-FU.

Materials:

-

Human colorectal cancer cell lines: HCT116 and SW480

-

This compound (NUC-3373)

-

5-Fluorouracil (5-FU)

-

Cell culture reagents

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Reagents for Western blotting

Procedure:

-

Cell Culture and Treatment: HCT116 and SW480 cells are cultured under standard conditions. Cells are then treated with sub-IC50 doses of either this compound or 5-FU.

-

Intracellular Metabolite Extraction: At various time points post-treatment, cells are harvested, and intracellular metabolites are extracted.

-

LC-MS Analysis: The extracted metabolites are analyzed by LC-MS to quantify the intracellular concentrations of FdUMP and other relevant nucleotides.

-

Western Blot Analysis: Cell lysates are subjected to Western blotting to determine the binding of FdUMP to thymidylate synthase and to assess markers of DNA damage.

In Vivo Antitumor Activity in a Xenograft Model

The following is a representative protocol for evaluating the in vivo antitumor activity of this compound using a human colorectal cancer xenograft model. This is based on standard methodologies for this type of study.

Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: HT-29 cells are subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound or vehicle control is administered according to the specified dosing schedule.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.

Conclusion

This compound is a promising novel fluoropyrimidine with a distinct pharmacokinetic and pharmacodynamic profile compared to 5-FU. Its ability to bypass key resistance mechanisms and deliver high intracellular concentrations of the active anti-cancer metabolite, FUDR-MP, translates to potent inhibition of thymidylate synthase and significant antitumor activity. The favorable pharmacokinetic profile, including a prolonged half-life, supports a more convenient dosing schedule. Ongoing and future clinical trials will further elucidate the therapeutic potential of this compound in various cancer types.

References

- 1. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

Fosifloxuridine Nafalbenamide: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosifloxuridine Nafalbenamide, also known as NUC-3373, is a phosphoramidate protide, a novel class of nucleotide analog designed to overcome the limitations of traditional fluoropyrimidine chemotherapies like 5-fluorouracil (5-FU). As a prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP), this compound is engineered for enhanced cellular uptake, intracellular activation, and a more favorable safety profile. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and the experimental methodologies used for its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the ProTide (Pro-nucleotide) approach, which involves the formation of a phosphoramidate derivative of the nucleoside analog, 5-fluoro-2'-deoxyuridine (FUDR). A key publication by Slusarczyk et al. in the Journal of Medicinal Chemistry describes a 3'-protected synthetic route.[1] While a highly detailed, step-by-step protocol with precise quantities and yields is not publicly available, the general synthetic strategy can be outlined as follows.

The synthesis commences with the protection of the 3'-hydroxyl group of 5-fluoro-2'-deoxyuridine (FUDR) to prevent its reaction in subsequent steps. The protected FUDR is then reacted with a phosphorylating agent, such as phenyl or 1-naphthyl phosphorodichloridate, in the presence of a base. This is followed by the addition of an amino acid ester, in this case, L-alanine benzyl ester, to form the phosphoramidate linkage. The final step involves the deprotection of the 3'-hydroxyl group to yield this compound.

A generalized workflow for this synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Chemical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C29H29FN3O9P | --INVALID-LINK-- |

| Molecular Weight | 613.5 g/mol | --INVALID-LINK-- |

| CAS Number | 1332837-31-6 | MedChemExpress |

| Predicted Water Solubility | 0.00113 mg/mL | --INVALID-LINK-- |

| Predicted logP | 2.89 | --INVALID-LINK-- |

| Predicted pKa (Strongest Acidic) | 8.08 | --INVALID-LINK-- |

| Predicted pKa (Strongest Basic) | -3.2 | --INVALID-LINK-- |

| Solubility in formulation | ≥ 2.5 mg/mL (4.07 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | --INVALID-LINK-- |

Note: Most of the listed physicochemical properties are predicted by computational models and may not reflect experimentally determined values.

Biological Activity and Mechanism of Action

This compound is designed to act as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] By inhibiting TS, NUC-3373 leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately leading to cancer cell death.[2]

The ProTide design of this compound confers several advantages over conventional fluoropyrimidines:

-

Bypassing Resistance Mechanisms: It is designed to bypass resistance mechanisms associated with nucleoside transporters and the need for activation by thymidine kinase.

-

Enhanced Intracellular Concentration of Active Metabolite: Preclinical studies have shown that NUC-3373 generates significantly higher intracellular levels of the active metabolite, FUDR-MP, compared to 5-FU.[3][4] One study reported up to 363 times higher intracellular levels of FUDR-MP. Another study noted an area under the curve (AUC) for FUDR-MP that was over 45 times greater than that for 5-FU in colorectal cancer cell lines.

-

Favorable Pharmacokinetic Profile: NUC-3373 has a longer plasma half-life of approximately 10 hours compared to the very short half-life of 5-FU.[2]

The intracellular activation and mechanism of action are illustrated in the following diagram.

Caption: Intracellular activation and mechanism of action of this compound.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. The IC50 values for colorectal cancer cell lines are presented in the table below.

| Cell Line | IC50 (µM) of NUC-3373 | IC50 (µM) of 5-FU | Source |

| HCT116 | 0.3 ± 0.1 | 3.6 ± 0.8 | --INVALID-LINK-- |

| SW480 | 2.1 ± 0.6 | 21.8 ± 1.8 | --INVALID-LINK-- |

| CCRF-CEM | 0.05 | Not Reported | --INVALID-LINK-- |

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

The following protocol is adapted from a study by Bré et al. (2023) which evaluated the cytotoxicity of NUC-3373 in colorectal cancer cell lines.[5]

-

Cell Seeding: Seed HCT116 cells at a density of 500 cells per well and SW480 cells at 1500 cells per well in 96-well plates in a final volume of 200 µL of DMEM with 10% FBS and 1% Penicillin/Streptomycin. Allow cells to adhere for 48 hours.

-

Drug Treatment: Treat the cells with increasing concentrations of this compound or 5-FU. After 24 hours of incubation, replace the drug-containing media with fresh media.

-

Cell Fixation: After a total of 96 hours post-treatment, fix the cells by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using appropriate software such as GraphPad Prism.

Intracellular Metabolite Analysis (LC-MS/MS)

The following is a generalized protocol for the analysis of intracellular FUDR-MP levels, based on methodologies described in preclinical studies of NUC-3373.[4][5]

-

Cell Culture and Treatment: Plate colorectal cancer cells (e.g., HCT116 or SW480) in 10 cm dishes and allow them to adhere. Treat the cells with sub-IC50 doses of NUC-3373 or 5-FU for a specified period (e.g., 6 or 24 hours).

-

Cell Harvesting and Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable extraction buffer (e.g., a methanol/water mixture). Scrape the cells and collect the lysate.

-

Protein Precipitation: Centrifuge the cell lysates to pellet the protein and other cellular debris.

-

Sample Preparation: Collect the supernatant containing the intracellular metabolites. The samples may require further processing, such as dephosphorylation for the analysis of nucleoside incorporation into DNA/RNA.

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The specific chromatographic conditions (column, mobile phases, gradient) and mass spectrometer settings (ion source, detection mode) should be optimized for the detection and quantification of FUDR-MP.

-

Quantification: Use a standard curve of known concentrations of FUDR-MP to quantify its levels in the cell lysates. Normalize the results to the protein concentration or cell number.

Thymidylate Synthase (TS) Inhibition Assay

A common method to assess TS inhibition is a spectrophotometric assay that measures the conversion of dUMP to dTMP. The following is a general protocol.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, 2-mercaptoethanol, MgCl2, the cofactor (6R,S)-tetrahydrofolate, formaldehyde, and the substrate dUMP.

-

Enzyme Addition: Initiate the reaction by adding a purified or recombinant thymidylate synthase enzyme, or a cell lysate containing the enzyme.

-

Inhibitor Addition: To test the inhibitory activity of this compound, pre-incubate the enzyme with various concentrations of the compound before adding the substrate.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a product of the TS-catalyzed reaction.

-

Data Analysis: Calculate the rate of reaction in the presence and absence of the inhibitor to determine the extent of inhibition and calculate parameters such as the IC50 value.

Conclusion

This compound represents a significant advancement in the design of fluoropyrimidine-based anticancer agents. Its ProTide structure facilitates efficient delivery of the active metabolite, FUDR-MP, into cancer cells, thereby overcoming key mechanisms of resistance that limit the efficacy of 5-FU. The enhanced intracellular concentrations of FUDR-MP lead to potent inhibition of thymidylate synthase and subsequent disruption of DNA synthesis. The detailed synthetic and analytical methodologies provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development. Further investigation into the clinical applications and potential combination therapies of this compound is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

Unraveling the Mechanism of Fosifloxuridine Nafalbenamide: A Technical Guide to its DNA Damaging Effects in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosifloxuridine Nafalbenamide (NUC-3373) is a novel phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP), the active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Engineered to overcome the limitations of 5-FU, this compound demonstrates a potent dual mechanism of action in cancer cells: the inhibition of thymidylate synthase (TS) and the direct induction of DNA damage. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the DNA-damaging effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction: A New Generation Fluoropyrimidine

This compound represents a significant advancement in fluoropyrimidine-based cancer therapy. Its unique ProTide technology facilitates efficient cellular uptake and intracellular conversion to FUDR-MP, bypassing the key resistance mechanisms that often limit the efficacy of 5-FU.[1] This leads to a more targeted and potent anti-cancer effect, primarily driven by the disruption of DNA synthesis and integrity.[2][3]

Core Mechanism of Action: A Two-Pronged Attack on Cancer Cell DNA

This compound exerts its cytotoxic effects through a dual mechanism that ultimately leads to catastrophic DNA damage and cell death.

Potent Inhibition of Thymidylate Synthase

Once inside the cancer cell, this compound is rapidly converted to FUDR-MP. FUDR-MP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[4][5] FUDR-MP forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site.[3][6] This inhibition leads to a depletion of the intracellular thymidine triphosphate (TTP) pool, causing an imbalance in the deoxynucleotide triphosphate (dNTP) pool and stalling DNA replication, a phenomenon often referred to as "thymineless death".[2][7]

Direct DNA Damage through Misincorporation

The depletion of TTP and the resulting accumulation of deoxyuridine triphosphate (dUTP) and its fluorinated counterpart, FdUTP, leads to their misincorporation into the DNA strand in place of thymidine during replication.[2][3] The presence of these uracil derivatives in the DNA triggers a futile cycle of excision by uracil-DNA glycosylase (UNG) and subsequent repair attempts. This process results in the formation of single-strand and double-strand breaks, leading to significant DNA damage and the activation of the DNA Damage Response (DDR) pathway.[2]

Quantitative Analysis of this compound's Efficacy

The following tables summarize the quantitative data from various studies, highlighting the potency of this compound in different cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound (NUC-3373) in Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) of NUC-3373 | IC50 (µM) of 5-FU | Reference |

| HCT116 | ~0.1 - 0.5 | >10 | [8][9] |

| SW480 | ~0.5 - 1.0 | >25 | [8][9] |

Table 2: Induction of DNA Damage Markers by this compound (NUC-3373) in Colorectal Cancer Cell Lines (Western Blot Analysis)

| Cell Line | Treatment | Fold Increase in γH2AX | Fold Increase in p-Chk1 | Reference |

| HCT116 | NUC-3373 (0.5 µM, 48h) | Significant Increase | Significant Increase | [2][4] |

| SW480 | NUC-3373 (10 µM, 48h) | Significant Increase | Significant Increase | [2][4] |

Table 3: Induction of Endoplasmic Reticulum (ER) Stress and Damage-Associated Molecular Patterns (DAMPs) by this compound (NUC-3373)

| Cell Line | Treatment | Marker | Observation | Reference |

| HCT116 | NUC-3373 | BiP (ER Stress) | Strong Upregulation | [10] |

| SW480 | NUC-3373 | BiP (ER Stress) | Strong Upregulation | [10] |

| HCT116 | NUC-3373 | Cell Surface Calreticulin | Increased Expression | [11] |

| SW480 | NUC-3373 | Cell Surface Calreticulin | Increased Expression | [11] |

| HCT116 | NUC-3373 | Nuclear HMGB1 | Concomitant Loss | [11] |

| SW480 | NUC-3373 | Nuclear HMGB1 | Concomitant Loss | [11] |

Signaling Pathways of DNA Damage Induction

The induction of DNA damage by this compound triggers a complex network of cellular signaling pathways, culminating in cell cycle arrest, apoptosis, and the release of immunogenic signals.

DNA Damage Response (DDR) and Cell Cycle Arrest

The presence of DNA strand breaks activates the DDR pathway, leading to the phosphorylation of key checkpoint kinases such as ATM and ATR. These kinases, in turn, phosphorylate Chk1 and Chk2, which mediate cell cycle arrest, primarily in the S-phase, to allow time for DNA repair.[2][12] The sustained presence of irreparable DNA damage, however, pushes the cell towards apoptosis.

Endoplasmic Reticulum (ER) Stress and Immunogenic Cell Death (ICD)

The inhibition of TS and the resulting cellular stress also lead to the induction of the unfolded protein response (UPR) and ER stress, marked by the upregulation of the chaperone protein BiP.[10] Prolonged ER stress contributes to apoptosis and triggers the translocation of "eat-me" signals, such as calreticulin (CRT), to the cell surface.[11] Concurrently, the damage-associated molecular pattern (DAMP) High Mobility Group Box 1 (HMGB1) is released from the nucleus, and ATP is secreted from the dying cell.[5][11] These DAMPs act as powerful adjuvants, promoting the maturation of dendritic cells and the activation of an anti-tumor immune response, a process known as immunogenic cell death (ICD).

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to investigate the DNA-damaging effects of this compound.

Western Blotting for DNA Damage and ER Stress Markers

-

Cell Lysis: Treat cancer cells with varying concentrations of this compound for the desired time points. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against γH2AX, p-Chk1, BiP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for γH2AX Foci Formation

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[10]

-

Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against γH2AX overnight at 4°C.[13] Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence or confocal microscope.

-

Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.

Flow Cytometry for Cell Surface Calreticulin

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest cells gently to maintain membrane integrity.

-

Staining: Resuspend cells in a staining buffer and incubate with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody.[14] A viability dye (e.g., DAPI or Propidium Iodide) should be included to exclude dead cells.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the percentage of calreticulin-positive cells within the live cell population.[15][16]

Assay for HMGB1 Release (Immunofluorescence)

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix and permeabilize cells as described for γH2AX immunofluorescence.

-

Staining: Incubate with a primary antibody against HMGB1, followed by a fluorescently labeled secondary antibody and DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Assess the subcellular localization of HMGB1, noting its translocation from the nucleus to the cytoplasm or its complete loss from the nucleus.[17][18]

Extracellular ATP Release Assay

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound.

-

Assay Reagent Addition: Add a luciferin/luciferase-based ATP detection reagent to the cell culture medium.[19]

-

Luminescence Measurement: Measure the luminescence signal at various time points using a plate-reading luminometer. The signal intensity is directly proportional to the concentration of extracellular ATP.[20][21]

Experimental and Logical Workflow

The following diagram illustrates the overarching workflow for investigating the DNA-damaging effects of this compound.

Conclusion

This compound is a promising anti-cancer agent with a well-defined, dual mechanism of action centered on the induction of DNA damage. By potently inhibiting thymidylate synthase and promoting the misincorporation of uracil into DNA, it triggers a robust DNA damage response, cell cycle arrest, and ultimately, apoptotic cell death. Furthermore, the induction of ER stress and the release of DAMPs highlight its potential to stimulate an anti-tumor immune response, making it an attractive candidate for combination therapies with immune checkpoint inhibitors. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

- 1. nucana.com [nucana.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phosphoramidate modification of FUDR, NUC-3373, causes DNA damage and DAMPs release from colorectal cancer cells, potentiating lymphocyte-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. nucana.com [nucana.com]

- 10. Immunofluorescence Staining of γH2AX [bio-protocol.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Calreticulin exposure on malignant blasts correlates with improved natural killer cell-mediated cytotoxicity in acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ionizing Radiation Induces HMGB1 Cytoplasmic Translocation and Extracellular Release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. RealTime-Glo™ Extracellular ATP Assay [promega.jp]

- 20. researchgate.net [researchgate.net]

- 21. A live-cell assay for the real-time assessment of extracellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Fosifloxuridine Nafalbenamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosifloxuridine Nafalbenamide (NUC-3373) is a novel phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP), a potent inhibitor of thymidylate synthase (TS). Developed to overcome the limitations of traditional fluoropyrimidines like 5-fluorouracil (5-FU), this compound boasts a unique metabolic activation pathway that ensures efficient intracellular delivery of its active metabolite, leading to enhanced anti-cancer activity and a more favorable safety profile. This technical guide provides a comprehensive overview of the metabolic activation of this compound, detailing its mechanism of action, the enzymatic cascade responsible for its conversion, and the downstream cellular consequences. This document synthesizes preclinical and clinical data, offering detailed experimental methodologies and quantitative comparisons to contextualize its therapeutic potential.

Introduction: Overcoming the Hurdles of Fluoropyrimidine Therapy

For decades, 5-fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors. However, its efficacy is often hampered by significant challenges:

-

Complex and Inefficient Activation: 5-FU is a prodrug that requires a multi-step enzymatic conversion to its active form, FUDR-MP. This process can be inefficient and is a common mechanism of drug resistance.

-

Rapid Catabolism: A significant portion of administered 5-FU is rapidly degraded by the enzyme dihydropyrimidine dehydrogenase (DPD), leading to a short plasma half-life and reduced bioavailability at the tumor site.

-

Off-Target Toxicities: The catabolism of 5-FU also produces toxic metabolites, such as α-fluoro-β-alanine (FBAL), which contribute to dose-limiting toxicities. Furthermore, the formation of fluorouridine triphosphate (FUTP) and its incorporation into RNA can lead to additional cellular damage and side effects.

-

Transport-Related Resistance: 5-FU relies on nucleoside transporters to enter cancer cells, and downregulation of these transporters can confer resistance.

This compound was engineered as a ProTide, a prodrug technology designed to bypass these limitations. By masking the negative charge of the monophosphate group, the ProTide technology facilitates passive diffusion across the cell membrane and protects the molecule from premature degradation. Once inside the cell, it undergoes a specific enzymatic cleavage to release the active FUDR-MP directly, leading to a higher intracellular concentration of the therapeutic agent.[1]

The Metabolic Activation Pathway of this compound

The intracellular conversion of this compound to its active form, FUDR-MP, is a two-step enzymatic process characteristic of the ProTide platform.

Enzymatic Conversion Cascade

While direct enzymatic studies on this compound are not extensively published, the activation pathway is understood to follow the well-established mechanism for phosphoramidate ProTides.[2][3][4]

-

Step 1: Ester Hydrolysis: The process is initiated by the cleavage of the amino acid ester moiety. This reaction is catalyzed by intracellular esterases, primarily Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1) . This step removes the ester group, exposing a carboxylate.[2][3]

-

Step 2: Phosphoramidate Bond Cleavage: The newly formed carboxylate initiates an intramolecular cyclization, leading to the displacement of the aryl (phenoxy) group. The resulting unstable intermediate is then hydrolyzed by Histidine Triad Nucleotide-binding Protein 1 (HINT1) , which cleaves the phosphoramidate bond to release the active 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP).[2][3][4]

This targeted intracellular activation leads to a significantly higher concentration of FUDR-MP within cancer cells compared to conventional 5-FU administration.[5][6]

Downstream Mechanism of Action

Once generated, FUDR-MP acts as a potent inhibitor of Thymidylate Synthase (TS) . TS is a critical enzyme in the de novo synthesis of thymidine, an essential precursor for DNA replication and repair. The inhibition of TS by FUDR-MP leads to a depletion of the intracellular thymidine triphosphate (dTTP) pool and an accumulation of deoxyuridine monophosphate (dUMP).[7]

The consequences of TS inhibition are twofold:

-

"Thymineless Death": The depletion of dTTP stalls DNA synthesis, leading to cell cycle arrest and apoptosis.[5]

-

DNA Damage: The accumulation of dUMP can lead to the misincorporation of uracil into DNA, triggering DNA damage response pathways and further contributing to cell death. This compound has been shown to be an effective DNA-damaging agent.[5][8]

Furthermore, preclinical studies have indicated that treatment with this compound leads to the release of Damage-Associated Molecular Patterns (DAMPs) , suggesting that it may also induce an immunogenic form of cell death, potentially enhancing the efficacy of immunotherapies.[8]

Quantitative Data Summary

The enhanced metabolic activation of this compound translates into superior preclinical and clinical pharmacological properties compared to 5-FU.

Table 1: Intracellular Concentration of Active Metabolite (FUDR-MP)

| Compound | Cell Line | Concentration | Time Point | Intracellular FUDR-MP (AUC) | Fold Increase vs. 5-FU | Reference |

| NUC-3373 | HCT116 | Equimolar | 6h | 114.3 | >45x | [6][9] |

| 5-FU | HCT116 | Equimolar | 6h | 1.4 | - | [9] |

| NUC-3373 | SW480 | 25 µM | 6h | 250.6 | >40x | [9] |

| 5-FU | SW480 | 25 µM | 6h | 6.36 | - | [9] |

Table 2: In Vitro Cytotoxicity (IC50)

| Compound | Cell Line | IC50 (µM) | Reference |

| NUC-3373 | HCT116 | 0.8 | [9] |

| 5-FU | HCT116 | 3.5 | [9] |

| NUC-3373 | SW480 | 1.9 | [9] |

| 5-FU | SW480 | 10.2 | [9] |

Note: IC50 values can vary depending on the assay conditions and duration of exposure.

Table 3: Pharmacokinetic Parameters in Patients

| Parameter | This compound (NUC-3373) | 5-Fluorouracil (5-FU) | Reference |

| Plasma Half-life (t½) | ~10 hours | 8-14 minutes | [1][7] |

| Administration Time | Short infusion (e.g., 30 mins - 4 hours) | Prolonged infusion (e.g., 46 hours) | [1][7] |

Experimental Protocols

Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on published research, the following methodologies are employed to study its metabolic activation and mechanism of action.

Quantification of Intracellular Metabolites by LC-MS/MS

This method is used to measure the intracellular concentrations of this compound, FUDR-MP, and other related metabolites.

-

Cell Culture and Treatment: Cancer cell lines (e.g., HCT116, SW480) are cultured under standard conditions and treated with this compound or 5-FU at various concentrations and time points.[9]

-

Cell Lysis and Extraction: Cells are harvested, washed, and lysed, typically using a cold methanol-based solution to quench metabolic activity and extract the metabolites.[10][11]

-

Sample Preparation: The cell lysates are then processed to remove proteins and other interfering substances. This may involve protein precipitation and solid-phase extraction (SPE) to isolate the nucleotide phosphates.[10]

-

LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography (LC) and detected and quantified by tandem mass spectrometry (MS/MS). This technique offers high sensitivity and specificity for the accurate measurement of each metabolite.[12][13]

Thymidylate Synthase (TS) Inhibition Assay

This assay determines the extent to which FUDR-MP generated from this compound inhibits its target enzyme, TS.

-

Western Blotting: A common method to assess TS inhibition is to observe the formation of a stable ternary complex between TS, FUDR-MP, and 5,10-methylenetetrahydrofolate. This complex can be visualized by Western blot as a band shift to a higher molecular weight compared to free TS.[5][9]

-

Experimental Steps:

-

Cells are treated with the drug.

-

Cell lysates are prepared.

-

Proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane.

-

The membrane is probed with an antibody specific to TS.

-

The bands corresponding to free TS and the ternary complex are visualized and quantified.[14]

-

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in the action of this compound.

Caption: Metabolic activation of this compound.

Caption: Downstream effects of Thymidylate Synthase inhibition by FUDR-MP.

Conclusion

This compound represents a significant advancement in fluoropyrimidine-based chemotherapy. Its ProTide design facilitates a highly efficient and targeted intracellular delivery of the active anti-cancer metabolite, FUDR-MP. This unique metabolic activation pathway allows it to bypass key mechanisms of 5-FU resistance, resulting in a more potent inhibition of thymidylate synthase, enhanced DNA damage, and a more favorable pharmacokinetic and safety profile. The data summarized in this guide underscore the potential of this compound as a superior alternative to conventional fluoropyrimidines in the treatment of solid tumors. Further research into its immunomodulatory effects may broaden its therapeutic applications, particularly in combination with immunotherapies.

References

- 1. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 8. NuCana Presents Positive Data on NUC-3373 at the 34th EORTC-NCI-AACR Annual Meeting 2022 | NuCana plc [ir.nucana.com]

- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 10. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

- 12. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Fosifloxuridine Nafalbenamide in Combination with Pembrolizumab

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosifloxuridine Nafalbenamide (NUC-3373) is a novel phosphoramidate prodrug of 5-fluoro-2'-deoxyuridine monophosphate (FUDR-MP), a potent inhibitor of thymidylate synthase (TS). By directly generating the active cytotoxic metabolite within cancer cells, it is designed to overcome key resistance mechanisms associated with traditional fluoropyrimidines like 5-fluorouracil (5-FU). Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells, an immune checkpoint inhibitor that blocks the interaction of PD-1 with its ligands, PD-L1 and PD-L2. This action restores T-cell-mediated anti-tumor immunity.

The combination of a cytotoxic agent that can induce immunogenic cell death (ICD) with an immune checkpoint inhibitor presents a promising strategy to enhance anti-tumor responses. This compound has been shown to induce the release of damage-associated molecular patterns (DAMPs), a hallmark of ICD, and to upregulate PD-L1 expression on tumor cells, providing a strong rationale for its combination with pembrolizumab. Preclinical in vitro models have demonstrated that the combination of this compound with a PD-1 inhibitor enhances tumor cell death.

These application notes provide a summary of the mechanisms of action, relevant in vitro data, and detailed protocols for the evaluation of this compound in combination with pembrolizumab.

Data Presentation

In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colorectal Carcinoma | 29 | |

| SW480 | Colorectal Carcinoma | 56 | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.05 |

In Vitro Immunomodulatory Effects of this compound

| Cell Line | Effect | Observation | Citation |

| HCT116, SW480 | DAMPs Release | Upregulation of Calreticulin (CRT), ATP, and HMGB1 | |

| HCT116, SW480 | PD-L1 Expression | Increased surface expression of PD-L1 | |

| HCT116, SW480 | NK Cell Activation | Increased degranulation (LAMP1 expression) and IFN-γ production by NK-92 MI cells |

In Vitro Efficacy of Pembrolizumab

| Assay | Cell Type | Treatment | Effect | Observation | Citation |

| Cytokine Release | PBMCs | Pembrolizumab (10 µg/mL) + anti-CD3 | IFN-γ Secretion | 2.48-fold increase | |

| PD-1 Receptor Occupancy | CD4+ T cells | Pembrolizumab (2 µg/mL) | PD-1 Expression | Significant reduction | |

| T-cell Activation | Co-culture of T cells and PD-L1+ tumor cells | Pembrolizumab | Tumor Cell Killing | Enhanced in a dose-dependent manner |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Caption: Mechanism of this compound leading to ICD.

Mechanism of Action of Pembrolizumab

Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction to restore T-cell activity.

Experimental Workflow: In Vitro Co-culture Assay

Application Notes and Protocols for NUC-3373 and Docetaxel Combination Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the preclinical evaluation of the combination therapy involving NUC-3373 and docetaxel. NUC-3373 is a novel phosphoramidate nucleotide analog of fluorodeoxyuridine (FUDR) designed to overcome the limitations of traditional fluoropyrimidines like 5-fluorouracil (5-FU). Docetaxel is a well-established taxane chemotherapy agent. The combination of these two agents holds therapeutic promise due to their distinct and potentially synergistic mechanisms of action.

NUC-3373 acts as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair. By generating high intracellular levels of the active anti-cancer metabolite fluorodeoxyuridine monophosphate (FUDR-MP), NUC-3373 leads to DNA damage and apoptosis.[1] Preclinical data have also suggested that NUC-3373 can induce immunogenic cell death by promoting the release of damage-associated molecular patterns (DAMPs).[1][2]

Docetaxel's primary mechanism of action involves the disruption of microtubule dynamics. It stabilizes microtubules, leading to a blockage of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.

The rationale for combining NUC-3373 and docetaxel is rooted in targeting two different, critical phases of the cell cycle. NUC-3373's impact on DNA synthesis (S-phase) and docetaxel's interference with mitosis (M-phase) suggest a potential for synergistic or additive anti-tumor effects. Furthermore, the immunomodulatory properties of NUC-3373 could potentially enhance the cytotoxic effects of docetaxel. A phase Ib/II clinical trial, NuTide:303, has been initiated to evaluate this combination in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and pleural mesothelioma, providing a strong basis for further preclinical investigation.[1][3][4][5][6][7][8]

These application notes provide detailed protocols for key in vitro and in vivo experiments to rigorously assess the therapeutic potential of the NUC-3373 and docetaxel combination.

Signaling Pathways and Rationale for Combination

Caption: Mechanisms of NUC-3373 and Docetaxel.

Experimental Workflow

Caption: Experimental workflow for combination studies.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | NUC-3373 IC50 (µM) | Docetaxel IC50 (nM) |

| A549 (NSCLC) | [Insert Value] | [Insert Value] |

| H460 (NSCLC) | [Insert Value] | [Insert Value] |

| PC-3 (Prostate) | [Insert Value] | [Insert Value] |

| MCF-7 (Breast) | [Insert Value] | [Insert Value] |

Table 2: Combination Index (CI) Values for Synergy Analysis

| Cell Line | Drug Ratio (NUC-3373:Docetaxel) | Fa 0.5 (CI Value) | Fa 0.75 (CI Value) | Fa 0.9 (CI Value) | Interpretation |

| A549 | [e.g., 1000:1] | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |

| H460 | [e.g., 1000:1] | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |

| PC-3 | [e.g., 1000:1] | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |

| MCF-7 | [e.g., 1000:1] | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |

| Fa: Fraction affected (e.g., 0.5 = 50% inhibition). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |

Table 3: Cell Cycle Distribution (%)

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| NUC-3373 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Docetaxel | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Combination | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 4: Apoptosis Analysis (%)

| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Control | [Insert Value] | [Insert Value] | [Insert Value] |

| NUC-3373 | [Insert Value] | [Insert Value] | [Insert Value] |

| Docetaxel | [Insert Value] | [Insert Value] | [Insert Value] |

| Combination | [Insert Value] | [Insert Value] | [Insert Value] |

Table 5: In Vivo Xenograft Study - Tumor Growth Inhibition

| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |

| Vehicle Control | [Insert Value] | - |